Technical Guide: Physicochemical Properties & Utility of 2-(2,2-Difluoroethoxy)-4-methylaniline
Technical Guide: Physicochemical Properties & Utility of 2-(2,2-Difluoroethoxy)-4-methylaniline
This guide provides an in-depth technical analysis of 2-(2,2-Difluoroethoxy)-4-methylaniline , a specialized fluorinated intermediate used in the synthesis of bioactive small molecules. It is structured to serve researchers and drug development professionals, focusing on physicochemical behavior, synthetic logic, and experimental handling.[1]
Executive Summary
2-(2,2-Difluoroethoxy)-4-methylaniline (CAS: 1018053-48-9) is a functionalized aniline derivative characterized by the presence of a 2,2-difluoroethoxy side chain at the ortho position relative to the primary amine.[2]
In medicinal chemistry, this compound serves as a critical bioisostere. The difluoroethoxy group acts as a metabolic shield, blocking the rapid O-dealkylation typically seen with simple methoxy groups, while modulating lipophilicity (LogP) and electronic properties without the extreme electron-withdrawing effects of a trifluoromethoxy (-OCF
Chemical Identity & Structural Analysis[3][4][5]
| Identifier | Detail |
| IUPAC Name | 2-(2,2-Difluoroethoxy)-4-methylaniline |
| CAS Number | 1018053-48-9 |
| Molecular Formula | C |
| Molecular Weight | 187.19 g/mol |
| SMILES | CC1=CC(OCC(F)F)=C(N)C=C1 |
| Structural Class | Fluorinated Alkyl-Aryl Ether / Aniline |
Structural Pharmacophore Visualization
The following diagram illustrates the key functional zones of the molecule, highlighting their roles in molecular recognition and metabolic stability.
Caption: Functional decomposition of the molecule. The ortho-difluoroethoxy group provides metabolic stability while retaining ether oxygen binding interactions.
Physicochemical Profile
The following data aggregates predicted and experimental parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Core Parameters[1][2][3][7][8][9][10][11]
| Property | Value (Approx.) | Source/Methodology |
| LogP (Lipophilicity) | 2.22 | Computational Consensus (ChemScene/SwissADME) |
| TPSA (Polar Surface Area) | 35.25 Ų | Topological Calculation |
| H-Bond Donors | 1 | Primary Amine (-NH |
| H-Bond Acceptors | 2 | Amine N, Ether O |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | Predicted (Base strength reduced vs. Aniline (4.6) due to inductive effect of F) |
| Physical State | Solid or Oil | Low-melting solid or viscous oil (dependent on purity/salt form) |
| Solubility | Low (Water)High (DMSO, DCM, MeOH) | Hydrophobic fluorinated tail reduces aqueous solubility. |
The "Fluorine Effect": Mechanistic Insight
Replacing a hydrogen or a methoxy group with a 2,2-difluoroethoxy moiety induces specific physicochemical shifts:
-
Metabolic Stability: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond. The terminal difluoromethyl group prevents hydrogen abstraction and subsequent hydroxylation/dealkylation by Cytochrome P450 enzymes, a common clearance pathway for ortho-anisidines.
-
Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen via the inductive effect (
), reducing its H-bond accepting strength compared to a standard methoxy group, but increasing overall lipophilicity (LogP increases by ~0.5 units vs. -OCH ). -
Conformational Locking: The gauche effect of the fluoroethoxy chain often restricts conformational freedom, potentially locking the molecule into a bioactive conformation when binding to protein targets.
Experimental Protocols
A. Synthesis & Workup Strategy
While specific industrial routes are proprietary, the standard laboratory synthesis follows a reliable Alkylation-Reduction sequence. This protocol ensures high fidelity and removal of trace transition metals.
Workflow Diagram
Caption: Standard synthetic route. Critical control point is the complete removal of the nitro-intermediate to prevent mutagenic impurities.
Detailed Protocol (Self-Validating)
-
Alkylation:
-
Dissolve 4-methyl-2-nitrophenol (1.0 eq) in anhydrous DMF.
-
Add K
CO (2.0 eq) and 2,2-difluoroethyl tosylate (1.2 eq). -
Heat to 80°C under N
for 12 hours. -
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The phenol spot (lower Rf) should disappear.
-
-
Reduction:
-
Dissolve the nitro-intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and NH
Cl (5.0 eq). Reflux for 2 hours. -
Validation: The bright yellow color of the nitro compound fades to a pale/colorless solution (aniline).
-
-
Purification:
-
Filter through Celite to remove iron.
-
Extract with Ethyl Acetate. Wash with Brine.
-
Critical Step: Acid-Base extraction.[3] Dissolve crude oil in 1M HCl (aniline goes into water). Wash organic layer (removes unreacted neutral impurities). Basify aqueous layer with NaOH to pH > 10. Extract aniline back into DCM.
-
B. Analytical Characterization (QC)
To verify the identity and purity of the compound, use the following expected spectral signals:
-
H NMR (400 MHz, DMSO-d
):- 6.5–6.8 ppm (m, 3H, Aromatic protons).
-
6.0–6.4 ppm (tt, 1H, -CF
H , characteristic triplet of triplets, Hz). -
4.5 ppm (s, 2H, -NH
, exchangeable). -
4.1–4.3 ppm (td, 2H, -OCH
-CF H). -
2.15 ppm (s, 3H, -CH
).
-
F NMR:
-
Expect a doublet at approx. -125 ppm (coupling to the germinal proton).
-
Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Irritant).[4]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[4][5][6]
Storage & Stability:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under inert gas (Argon/Nitrogen).
-
Shelf Life: 24 months if sealed properly. Darkening of the solid indicates oxidation to azo/nitroso species.
Disposal: Fluorinated organic compounds require high-temperature incineration (>1100°C) with scrubber systems to manage HF generation. Do not dispose of in standard aqueous waste streams.
References
-
ChemScene. (2025). Product Analysis: 2-(2,2-Difluoroethoxy)-4-methylaniline (CAS 1018053-48-9).[2] Retrieved from
-
PubChem. (2025).[7] Compound Summary: 4-(Difluoromethoxy)-2-methylaniline (Isomer Analog Data). National Library of Medicine. Retrieved from [7]
-
Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Anilines. Retrieved from
-
BenchChem. (2025).[1] Technical Guide to Fluorinated Aniline Synthesis. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 2-Fluoro-4-methylaniline - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Difluoromethoxy)-2-methylaniline | C8H9F2NO | CID 7019303 - PubChem [pubchem.ncbi.nlm.nih.gov]

